Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is an organosulfur compound characterized by a thiophene ring substituted with both a chlorosulfonyl group and a phenyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic pathways.
The compound is classified under organosulfur compounds and is identified by the chemical formula C₁₁H₉ClO₄S₂. It is recognized by the CAS number 113387-58-9. The synthesis of this compound typically involves the chlorosulfonylation of a thiophene derivative, which can be achieved through various methods, including reactions with chlorosulfonic acid.
The primary method for synthesizing methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate involves the chlorosulfonylation of 3-methylthiophene-2-carboxylate using chlorosulfonic acid. This reaction requires careful control of temperature and reaction conditions to achieve optimal yields. The typical procedure includes:
The industrial production of this compound may utilize continuous flow reactors to enhance efficiency and reduce costs. Automation in controlling reaction parameters allows for precise synthesis on a larger scale.
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate features a complex structure:
The molecular weight of methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate is approximately 292.76 g/mol. Its structural formula can be represented as follows:
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate participates in several types of chemical reactions:
These reactions are facilitated by the electrophilic nature of the chlorosulfonyl group, allowing for high reactivity under suitable conditions.
The mechanism of action for methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate primarily involves its role as an electrophile in nucleophilic substitution reactions. The chlorosulfonyl group acts as a leaving group, enabling nucleophiles to attack the carbon atom bonded to this group, resulting in new product formation.
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate typically appears as a yellow oil or solid, depending on its purity and specific conditions.
Relevant analytical data include melting point, boiling point, and spectral data (NMR, IR), which are crucial for characterizing this compound but were not detailed in the available sources.
Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate has several scientific applications:
The synthesis of Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate relies on regioselective chlorosulfonylation at the thiophene ring’s C3 position. The predominant industrial approach employs a two-step diazotization-chlorosulfonylation sequence starting from methyl 3-amino-5-phenylthiophene-2-carboxylate. In the first step, the amino group is diazotized using sodium nitrite (NaNO₂) under acidic conditions (HCl) at 0–5°C to form a diazonium salt intermediate. This intermediate undergoes in situ chlorosulfonylation via gaseous sulfur dioxide (SO₂) and chlorine (Cl₂), yielding the target sulfonyl chloride [7].
Alternative pathways include direct electrophilic chlorosulfonylation, but these suffer from poor regiocontrol due to the electron-rich thiophene ring. The diazotization route achieves >95% regioselectivity when aryl substituents (e.g., phenyl at C5) sterically shield adjacent positions [7]. Key limitations include:
Table 1: Comparison of Chlorosulfonylation Methods
Method | Reagents | Yield (%) | Regioselectivity |
---|---|---|---|
Diazotization-Chlorosulfonylation | NaNO₂/HCl, SO₂/Cl₂ | 85–92 | >95% C3 selectivity |
Direct Electrophilic | ClSO₃H | 45–60 | <70% C3 selectivity |
In situ SO₂Cl₂ | SO₂Cl₂, DMF catalyst | 70–78 | 85–90% C3 selectivity |
Catalysis is critical for suppressing diazonium decomposition and enhancing SO₂/Cl₂ utilization. Copper(I) chloride (CuCl) at 0.5–1 mol% loadings accelerates the Sandmeyer-type reaction by facilitating SO₂ activation and radical transfer, achieving yields up to 95%. Catalytic mechanisms involve:
Heterogeneous catalysts like antimony trichloride (SbCl₃) permit recyclability (3 cycles with <5% activity loss), but require higher temperatures (25°C), risking sulfone byproducts. Bimetallic systems (e.g., CuCl/FeCl₃) show no significant advantage over CuCl alone in kinetic studies [7].
Table 2: Catalyst Performance in Chlorosulfonylation
Catalyst | Loading (mol%) | Reaction Temp (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
None | – | 0–5 | 62 | 15 (sulfonic acid) |
CuCl | 0.5 | 0–5 | 95 | <2 |
SbCl₃ | 5.0 | 25 | 88 | 5 (sulfone) |
Cu₂O | 1.0 | 0–5 | 90 | 3 |
Solvent polarity dictates ion-pair stability in the diazonium intermediate. Dichloromethane (DCM) maximizes yield (92%) by solubilizing SO₂/Cl₂ while stabilizing the diazonium ion. Protic solvents (e.g., methanol) induce methanolysis, forming methyl sulfonates (up to 20% yield loss) [7]. Temperature profiles reveal:
Reaction kinetics in DCM follow second-order behavior (k = 1.8 × 10⁻³ M⁻¹s⁻¹ at 5°C). Below 0°C, viscosity increases reduce mass transfer, extending reaction times to >6 hours [7].
Table 3: Solvent and Temperature Effects on Yield
Solvent | Dielectric Constant | Diazotization Temp (°C) | Chlorosulfonylation Temp (°C) | Yield (%) |
---|---|---|---|---|
Dichloromethane | 8.93 | –5 to 0 | 0–5 | 92 |
Chloroform | 4.81 | –5 to 0 | 0–5 | 85 |
DMF | 36.7 | –5 to 0 | 0–5 | 78 |
Methanol | 32.6 | –5 to 0 | 0–5 | 68 |
Batch process limitations (gas-liquid mass transfer, thermal hotspots) are mitigated using microfluidic continuous flow systems. A two-reactor cascade achieves:
This setup enhances SO₂/Cl₂ utilization by 40% and boosts productivity to 1.2 kg·L⁻¹·h⁻¹—5× higher than batch. Impurities are reduced to <0.5% through precise residence time control [7].
Table 4: Batch vs. Continuous Flow Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 6 hours | 7 minutes |
Productivity | 0.24 kg·L⁻¹·h⁻¹ | 1.2 kg·L⁻¹·h⁻¹ |
SO₂ Utilization | 60% | >95% |
Purity | 92–95% | >99% |
Byproduct Formation | 3–5% | <0.5% |
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